molecular formula C7H15NO2Si B14428156 Trimethylsilyl (1E)-N-acetylethanimidate CAS No. 85096-00-0

Trimethylsilyl (1E)-N-acetylethanimidate

Cat. No.: B14428156
CAS No.: 85096-00-0
M. Wt: 173.28 g/mol
InChI Key: YIXHFUKCINSEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyl (1E)-N-acetylethanimidate, also known as N,O-Bis(trimethylsilyl)acetamide (BSA), is a silylating agent widely used in organic synthesis and analytical chemistry. Its chemical formula is C₈H₂₁NOSi₂, with a molecular weight of 203.43 g/mol and a CAS registry number of 10416-59-8 . The IUPAC name, Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester, reflects its structure: two trimethylsilyl (TMS) groups attached to an acetimidate backbone. This compound is characterized by its role in derivatizing polar functional groups (e.g., hydroxyls, amines) to enhance volatility for gas chromatography (GC) or mass spectrometry (MS) analysis .

BSA’s stability and reactivity are attributed to its dual TMS groups, which facilitate nucleophilic substitution reactions. It is commercially available under synonyms such as Dynasylan BSA and N-(trimethylsilyl)acetamide trimethylsilyl ester .

Properties

CAS No.

85096-00-0

Molecular Formula

C7H15NO2Si

Molecular Weight

173.28 g/mol

IUPAC Name

trimethylsilyl N-acetylethanimidate

InChI

InChI=1S/C7H15NO2Si/c1-6(9)8-7(2)10-11(3,4)5/h1-5H3

InChI Key

YIXHFUKCINSEII-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(=O)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trimethylsilyl (1E)-N-acetylethanimidate typically involves the reaction of trimethylsilyl chloride with N-acetylethanimidate under anhydrous conditions. The reaction is often catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyl (1E)-N-acetylethanimidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes .

Scientific Research Applications

Trimethylsilyl (1E)-N-acetylethanimidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylsilyl (1E)-N-acetylethanimidate involves the formation of a stable trimethylsilyl ether or amine. This protects the original functional group by removing labile protons and decreasing the basicity of the heteroatom. The trimethylsilyl group can be removed under acidic conditions or by using fluoride ions, regenerating the original functional group .

Comparison with Similar Compounds

Trimethylsilyl (1E)-N-acetylethanimidate (BSA)

  • Structure : Two TMS groups on an acetimidate core.
  • Applications : Derivatization of hydroxyl and amine groups for GC/MS analysis .

Trimethylsilyl Ether/Methyl Ester Derivatives ()

  • Structure: TMS ethers or esters of oxylipins (e.g., hydroxy octadecatrienoic acids).
  • Applications : Used in GC/MS or HPLC for structural elucidation of lipid derivatives .
  • Key Difference : Unlike BSA, these derivatives are reaction products rather than derivatizing agents.

Trimethylsilyl N-(Trimethylsilyl)acetimidate ()

  • Structure : Similar to BSA but with an additional TMS group.
  • Safety : Shares stringent handling protocols with BSA, emphasizing use in authorized facilities .

Reactivity and Performance

BSA’s dual TMS groups make it less reactive than stronger silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which contains electron-withdrawing trifluoromethyl groups. However, BSA is preferred for mild derivatization conditions, reducing side reactions . In contrast, TMS ethers () are less versatile, primarily targeting hydroxyl groups .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Application Safety Precautions
This compound (BSA) C₈H₂₁NOSi₂ 203.43 Derivatization for GC/MS Research use only
TMS Ether Derivatives Variable Variable Lipid analysis via GC/MS Not specified
Trimethylsilyl N-(Trimethylsilyl)acetimidate C₇H₁₈NSi₂ 188.47 Unknown Requires controlled labs

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